Paeciloxanthone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

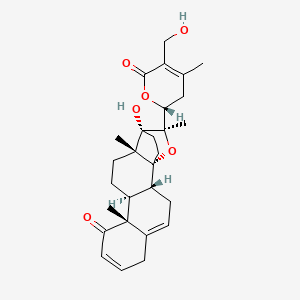

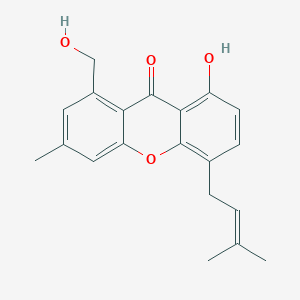

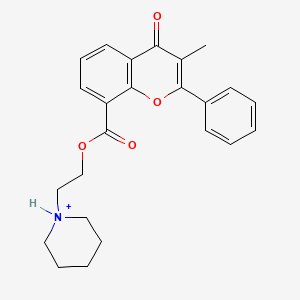

Paeciloxanthone is a natural product found in Paecilomyces with data available.

Wissenschaftliche Forschungsanwendungen

Cytotoxic Activities

Paeciloxanthone, isolated from the marine mangrove fungus Paecilomyces sp., exhibits notable cytotoxicity. In vitro studies have shown its effectiveness against HepG2 cells, with an IC50 value of 1.08 μg/mL. This compound also demonstrates acetylcholineesterase inhibitory and antimicrobial activities (Wen et al., 2008).

Gastroprotective Properties

Research on Pyranocycloartobiloxanthone A (PA), a xanthone from Artocarpus obtusus, indicates its efficacy as a gastroprotective compound against ethanol-induced ulcers in rats. This compound’s gastroprotective effect is linked to antioxidant, anti-inflammatory, anti-apoptotic mechanisms, and antibacterial action against Helicobacter pylori (Sidahmed et al., 2013).

Nematicidal and Insecticidal Properties

Paeciloxazine, another compound from Paecilomyces sp., possesses moderate nematicidal activity and weak insecticidal properties. Its structure is unique, featuring a pyrrolobenzoxazine skeleton (Kanai et al., 2004).

Antimicrobial and Antiparasitic Effects

Phomoxanthone A, isolated from Paecilomyces sp., demonstrates significant antimicrobial activities against various bacterial strains including Bacillus subtilis and Escherichia coli. It also exhibits inhibitory effects against promastigote forms of Leishmania amazonensis and Trypanosoma cruzi, suggesting potential as an antiparasitic agent (Ramos et al., 2022).

Platelet-Activating Factor Receptor Binding Inhibition

Studies on rubraxanthone and related xanthones demonstrate their ability to inhibit platelet-activating factor receptor binding. This suggests potential applications in conditions related to abnormal platelet aggregation (Jantan et al., 2002).

Anticoagulant and Profibrinolytic Activities

Cudratricusxanthone A (CTXA) shows promising anticoagulant and profibrinolytic activities. Its effects include inhibiting thrombin-catalyzed fibrin polymerization and platelet aggregation, suggesting potential in developing new anticoagulant agents (Yoo et al., 2014).

Antidepressant-like Effects

Paecilomyces hepiali has been found to exert antidepressant-like effects by modulating the noradrenergic and dopaminergic systems. It shows potential in treating depression-like behaviors in rats (Wang et al., 2017).

Hypoglycemic and Hypolipidemic Activities

Paecilomyces tenuipes demonstrates hypoglycemic and hypolipidemic effects in diabetic rat models. Its actions include lowering blood glucose levels and balancing cholesterol levels, which could be beneficial in treating type 2 diabetes (Liu et al., 2017).

Polyxanthones with Biological Activities

Functionalized polyxanthones, such as poly(azoxanthone-ester)s (PAXEs), show antioxidant activity, antibacterial properties, and heavy metal sorption abilities. These polymers are promising for pharmaceutical and food industry applications (Lakouraj et al., 2015).

Neurotrophic Factor Stimulation

1,3,7-Trihydroxyxanthone stimulates the expression of neurotrophic factors in rat astrocyte cultures, which may support its potential in treating psychiatric disorders (Yang et al., 2018).

Eigenschaften

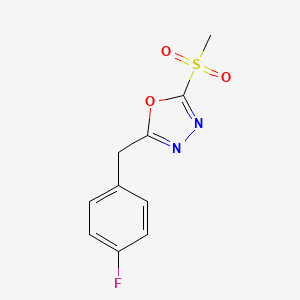

Produktname |

Paeciloxanthone |

|---|---|

Molekularformel |

C20H20O4 |

Molekulargewicht |

324.4 g/mol |

IUPAC-Name |

8-hydroxy-1-(hydroxymethyl)-3-methyl-5-(3-methylbut-2-enyl)xanthen-9-one |

InChI |

InChI=1S/C20H20O4/c1-11(2)4-5-13-6-7-15(22)18-19(23)17-14(10-21)8-12(3)9-16(17)24-20(13)18/h4,6-9,21-22H,5,10H2,1-3H3 |

InChI-Schlüssel |

BVPDHUFKVJXUQA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)CC=C(C)C)CO |

Synonyme |

paeciloxanthone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

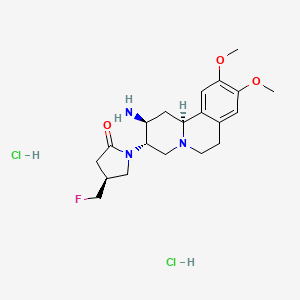

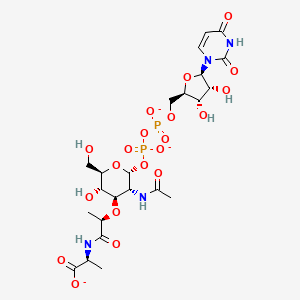

![methyl (1R,10S,11R,19R)-11-acetyloxy-12-ethyl-4-[(12R,13S,14S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1261357.png)

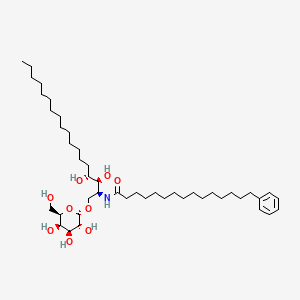

![3-[(3aS,10bS)-2-[4-(3-hydroxypropoxy)phenyl]-4-oxo-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-3a-yl]propanoic acid tert-butyl ester](/img/structure/B1261366.png)